molecular formula C17H16N4O2 B3004947 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034498-79-6

2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile

Cat. No. B3004947
CAS RN: 2034498-79-6
M. Wt: 308.341
InChI Key: WAPKOWQGPKNOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile, also known as INO-1001, is a small molecule inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition has been shown to have potential therapeutic benefits in various diseases, including cancer, stroke, and inflammation.

Mechanism of Action

PARP is involved in the repair of single-strand DNA breaks through the base excision repair pathway. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile binds to the catalytic domain of PARP, preventing its activity and leading to the accumulation of DNA damage.
Biochemical and Physiological Effects
2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile has been shown to have a variety of biochemical and physiological effects. In cancer cells, PARP inhibition leads to the accumulation of DNA damage, resulting in cell death. In stroke and traumatic brain injury, 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile has been shown to reduce neuronal damage and improve functional outcomes. In sepsis and other inflammatory diseases, 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile has been shown to reduce inflammation and improve survival.

Advantages and Limitations for Lab Experiments

One advantage of 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile is its specificity for PARP, which reduces the potential for off-target effects. However, its efficacy may be limited by the presence of other DNA repair pathways, which can compensate for PARP inhibition. Additionally, its effectiveness may be influenced by the genetic background of the individual, as well as the specific disease being treated.

Future Directions

There are several future directions for the study of 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile and PARP inhibition. One area of interest is the combination of PARP inhibitors with other therapies, such as chemotherapy and radiation therapy, to improve outcomes in cancer. Another area of interest is the development of more potent and selective PARP inhibitors. Additionally, the role of PARP inhibition in other diseases, such as cardiovascular disease and diabetes, is an area of active research.

Synthesis Methods

2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile can be synthesized through a multi-step process starting from 2,6-dimethoxyisonicotinic acid. The acid is first converted to the corresponding acid chloride, which is then reacted with piperidine to form the piperidinyl amide. The amide is then reacted with isonicotinoyl chloride to yield the final product, 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile.

Scientific Research Applications

2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases. In cancer, PARP inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved outcomes. 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile has also been shown to have neuroprotective effects in stroke and traumatic brain injury, as well as anti-inflammatory effects in sepsis and other inflammatory diseases.

properties

IUPAC Name

2-[1-(pyridine-4-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c18-11-13-3-8-20-16(10-13)23-15-2-1-9-21(12-15)17(22)14-4-6-19-7-5-14/h3-8,10,15H,1-2,9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPKOWQGPKNOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=NC=C2)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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